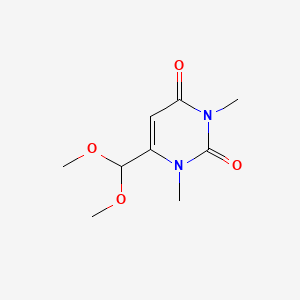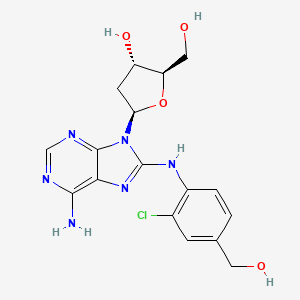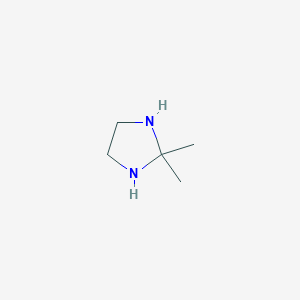
2,2-Dimethylimidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylimidazolidine is a heterocyclic organic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its stability and reactivity, making it a valuable reagent in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Dimethylimidazolidine can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with acetone under acidic conditions. The reaction typically proceeds as follows: [ \text{Ethylenediamine} + \text{Acetone} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethylimidazolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Imidazolidinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazolidine compounds.
Applications De Recherche Scientifique
2,2-Dimethylimidazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, especially those targeting the central nervous system.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylimidazolidine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is primarily due to the presence of nitrogen atoms in the ring, which can donate or accept electrons. This makes it a versatile reagent in various chemical transformations.
Comparaison Avec Des Composés Similaires
2,2-Difluoro-1,3-Dimethylimidazolidine: Known for its use in deoxofluorination reactions.
1,3-Dimethylimidazolidine: Similar structure but different reactivity due to the absence of the 2,2-dimethyl groups.
Uniqueness: 2,2-Dimethylimidazolidine is unique due to its stability and reactivity, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions under mild conditions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
41802-04-4 |
|---|---|
Formule moléculaire |
C5H12N2 |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
2,2-dimethylimidazolidine |
InChI |
InChI=1S/C5H12N2/c1-5(2)6-3-4-7-5/h6-7H,3-4H2,1-2H3 |
Clé InChI |
CWQMSINVLYQBEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(NCCN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


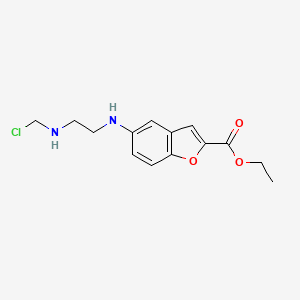
![1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione](/img/structure/B12901516.png)



![6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12901529.png)
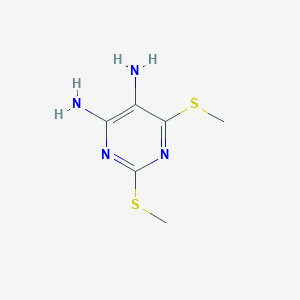
![[2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B12901536.png)
![3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12901537.png)
![3-(Anthracen-9-yl)-3a,4,8,8a-tetrahydro-6H-[1,3]dioxepino[5,6-d][1,2]oxazole](/img/structure/B12901544.png)

